Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Micafungin sodium is an antifungal medication belonging to the echinocandin class. It is used to treat and prevent invasive fungal infections, particularly those caused by Candida and Aspergillus species . Micafungin sodium works by inhibiting the synthesis of beta-1,3-glucan, an essential component of fungal cell walls .
Properties
CAS No. |
105831-51-4 |
|---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3 |
InChI Key |
ZWAWBRKQXKXLHS-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Canonical SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Synonyms |
DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |
Origin of Product |
United States |
Preparation Methods
Micafungin sodium is synthesized from the precursor FR901379, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri . The preparation involves mixing a weak base with an aqueous solution containing micafungin acid or a mixture of micafungin acid and an organic solvent to obtain the sodium salt of micafungin . Industrial production methods focus on optimizing the biosynthesis pathway of FR901379 by overexpressing rate-limiting enzymes and transcriptional activators to increase yield .
Chemical Reactions Analysis
Micafungin sodium undergoes various chemical reactions, including:
Oxidation: Micafungin sodium can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in micafungin sodium.
Substitution: Substitution reactions can occur at specific sites on the micafungin sodium molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are different metabolites and derivatives of micafungin sodium .
Scientific Research Applications
Micafungin sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of echinocandins.
Industry: It is used in the pharmaceutical industry for the production of antifungal medications.
Mechanism of Action
Micafungin sodium exerts its antifungal effects by inhibiting the enzyme beta-1,3-D-glucan synthase, which is essential for the synthesis of beta-1,3-glucan in fungal cell walls . This inhibition leads to reduced formation of beta-1,3-glucan, causing osmotic instability and cellular lysis in fungal cells . The molecular targets involved in this mechanism are the fungal cell wall components and the beta-1,3-D-glucan synthase enzyme .
Comparison with Similar Compounds
Micafungin sodium is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin . Compared to these similar compounds, micafungin sodium has unique properties such as better water solubility due to its sulfonate moiety . This improved solubility enhances its pharmacological efficacy and pharmacokinetic properties . While caspofungin and anidulafungin share a similar mechanism of action, micafungin sodium’s superior solubility and stability make it a preferred choice in certain clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
